1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-PROPANOYLTHIOUREA
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Overview
Description
1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-PROPANOYLTHIOUREA is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-PROPANOYLTHIOUREA typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazole core using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions . The hydroxyl group is then introduced through a hydroxylation reaction. The final step involves the addition of the propanoylthiourea moiety, which can be achieved through a reaction with propanoyl chloride and thiourea under controlled conditions .
Chemical Reactions Analysis
1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-PROPANOYLTHIOUREA undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-PROPANOYLTHIOUREA has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-PROPANOYLTHIOUREA involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, leading to its biological effects . The hydroxyl and thiourea groups also play a crucial role in its activity by forming hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-PROPANOYLTHIOUREA can be compared with other benzoxazole derivatives, such as:
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant activities.
3-Benzoxazol-2-yl-chromen-2-one: Used in fluorescent paints and resins.
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Exhibits antimicrobial activity and is used as a fluorescent probe.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-2-15(22)20-17(24)18-10-7-8-11(13(21)9-10)16-19-12-5-3-4-6-14(12)23-16/h3-9,21H,2H2,1H3,(H2,18,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKYVWDWBCZUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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